molecular formula C20H13FN4O2 B11046827 4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

Cat. No.: B11046827
M. Wt: 360.3 g/mol
InChI Key: MDOIEFWFHQISMF-UHFFFAOYSA-N
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Description

4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is a complex organic compound that features a fluorinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and oxadiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application, but they often involve modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H13FN4O2

Molecular Weight

360.3 g/mol

IUPAC Name

4-fluoro-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C20H13FN4O2/c21-16-5-1-14(2-6-16)19(26)23-17-7-3-13(4-8-17)18-24-20(27-25-18)15-9-11-22-12-10-15/h1-12H,(H,23,26)

InChI Key

MDOIEFWFHQISMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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